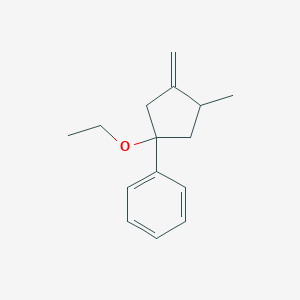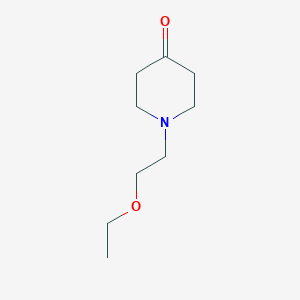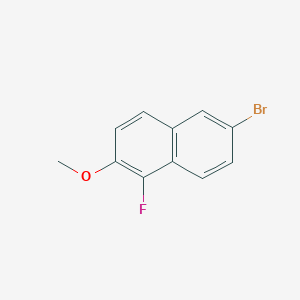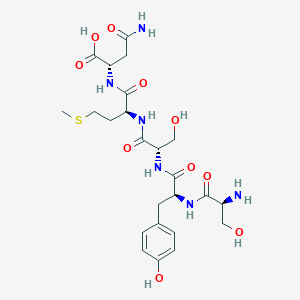
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene is an organic compound with a complex structure that includes a benzene ring, an ethoxy group, and a cyclopentyl ring with methyl and methylidene substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the ethoxy and methylidenecyclopentyl groups with the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylidene group to a methyl group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Methyl-substituted cyclopentylbenzene.
Substitution: Brominated or sulfonated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as electrophilic aromatic substitution, which can alter its structure and reactivity. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethoxy-4-methylbenzene: A simpler compound with an ethoxy group and a methyl group on the benzene ring.
4-Methylphenetole: Another similar compound with an ethoxy group and a methyl group on the benzene ring.
Uniqueness
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene is unique due to the presence of the cyclopentyl ring with methyl and methylidene substituents, which imparts distinct chemical and physical properties compared to simpler benzene derivatives.
Eigenschaften
CAS-Nummer |
406946-49-4 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
(1-ethoxy-3-methyl-4-methylidenecyclopentyl)benzene |
InChI |
InChI=1S/C15H20O/c1-4-16-15(10-12(2)13(3)11-15)14-8-6-5-7-9-14/h5-9,13H,2,4,10-11H2,1,3H3 |
InChI-Schlüssel |
ABYZKONOJXHLRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CC(C(=C)C1)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
![2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-](/img/structure/B14255373.png)

![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)


![3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid](/img/structure/B14255408.png)


